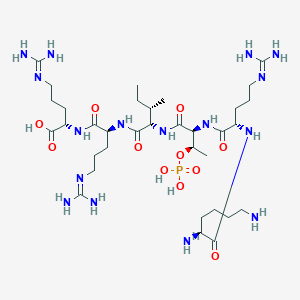

KRpTIRR

Description

Properties

CAS No. |

261159-34-6 |

|---|---|

Molecular Formula |

C34H69N16O11P |

Molecular Weight |

909.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C34H69N16O11P/c1-4-18(2)24(29(54)47-21(11-7-15-43-32(37)38)27(52)48-23(31(56)57)13-9-17-45-34(41)42)49-30(55)25(19(3)61-62(58,59)60)50-28(53)22(12-8-16-44-33(39)40)46-26(51)20(36)10-5-6-14-35/h18-25H,4-17,35-36H2,1-3H3,(H,46,51)(H,47,54)(H,48,52)(H,49,55)(H,50,53)(H,56,57)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)(H2,58,59,60)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

VMCXVRCMNDCTEY-KFGZADJESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Novel Protein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling networks within cells govern a multitude of physiological processes, from growth and proliferation to differentiation and apoptosis. Dysregulation of these pathways, often driven by the aberrant activity of specific proteins, is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Protein inhibitors have emerged as a powerful class of therapeutic agents designed to selectively target and modulate the function of these disease-implicated proteins. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and development of novel protein inhibitors, with a focus on kinase inhibitors that target critical signaling cascades.

Key Signaling Pathways in Drug Discovery

Two of the most extensively studied and targeted signaling pathways in cancer drug discovery are the MAPK/ERK and PI3K/Akt pathways. These cascades play central roles in regulating cell survival, proliferation, and metabolism.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals from growth factors to the nucleus, culminating in the regulation of gene expression and cell cycle progression. Key components include RAS, RAF, MEK, and ERK[1][2]. Aberrant activation of this pathway, frequently due to mutations in genes like BRAF and RAS, is a common driver of cancer.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that governs cell survival, growth, and metabolism. Its activation is initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, phosphorylates a wide array of downstream targets.

The Drug Discovery and Development Workflow

The journey of a novel protein inhibitor from concept to clinic is a long and complex process, typically divided into several key stages. This workflow ensures the systematic evaluation of a compound's efficacy, safety, and pharmacokinetic properties.

Quantitative Data of Selected ERK Inhibitors

The development of potent and selective inhibitors is a primary goal of drug discovery. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics used to quantify the potency and binding affinity of an inhibitor, respectively. Below is a summary of publicly available data for several ERK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) - Cell-Free | IC50 (nM) - Cellular (pRSK) | Reference(s) |

| Ulixertinib (BVD-523) | ERK1/2 | <0.3 (ERK2) | 140 (A375 cells) | [3][4] |

| GDC-0994 (Ravoxertinib) | ERK1/2 | 1.1 (ERK1), 0.3 (ERK2) | 140 (A375 cells) | [5][6][7] |

| SCH772984 | ERK1/2 | 4 (ERK1), 1 (ERK2) | Not explicitly stated | [8][9][10] |

Key Experimental Protocols

A variety of in vitro and cell-based assays are employed throughout the drug discovery process to identify and characterize novel protein inhibitors.

High-Throughput Screening (HTS) for Inhibitor Identification

HTS enables the rapid screening of large compound libraries to identify initial "hits" that modulate the activity of a target protein.

Principle: A biochemical or cell-based assay is miniaturized and automated to test thousands to millions of compounds in a short period. The assay is designed to produce a measurable signal (e.g., fluorescence, luminescence, absorbance) that is dependent on the activity of the target protein.

General Protocol:

-

Assay Development and Optimization: Develop a robust and reproducible assay in a microplate format (e.g., 384- or 1536-well plates). Key parameters to optimize include enzyme/protein concentration, substrate concentration, incubation time, and temperature.

-

Compound Library Plating: Dispense a diverse chemical library into the assay plates at a fixed concentration (typically in the low micromolar range).

-

Reagent Addition: Add the target protein, substrate, and any necessary co-factors to the wells to initiate the reaction.

-

Incubation: Incubate the plates for a predetermined time to allow the reaction to proceed.

-

Signal Detection: Read the plates using a suitable plate reader to measure the signal in each well.

-

Data Analysis: Normalize the data and identify "hits" as compounds that produce a signal significantly different from the control wells. A common metric for hit identification is the Z-score.

Fluorescence Polarization (FP) for Binding Affinity

FP is a widely used biophysical technique to measure the binding affinity between a fluorescently labeled molecule (tracer) and a larger protein.

Principle: When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, resulting in depolarized emitted light. When bound to a larger protein, its tumbling is slowed, and the emitted light remains more polarized. This change in polarization is proportional to the fraction of the tracer that is bound.

Protocol for a Competition Assay:

-

Tracer and Protein Optimization: Determine the optimal concentrations of the fluorescently labeled tracer and the target protein that result in a significant polarization signal window.

-

Assay Setup: In a microplate, add the target protein and the fluorescent tracer at their optimized concentrations.

-

Competitor Addition: Add varying concentrations of the unlabeled test compound (inhibitor).

-

Incubation: Incubate the plate to allow the binding equilibrium to be reached.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Data Analysis: Plot the fluorescence polarization signal as a function of the competitor concentration. Fit the data to a suitable binding model to determine the IC50 value of the inhibitor. The Kd can then be calculated using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (inhibitor) is titrated into a solution containing the macromolecule (protein) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection.

General Protocol:

-

Sample Preparation: Prepare the protein and inhibitor solutions in the same, well-matched buffer to minimize heats of dilution. Degas the solutions thoroughly. The typical starting concentration for the protein in the cell is 5-50 µM, and the ligand in the syringe is 10-fold higher[11].

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Loading: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

Data Acquisition: The instrument records the heat change after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH[12].

Cell Viability Assay (MTT/MTS) for Cellular Potency (IC50)

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cells and for calculating the IC50 in a cellular context. The MTT and MTS assays are colorimetric assays based on the reduction of a tetrazolium salt by metabolically active cells[13][14][15].

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt (MTT or MTS) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells[14].

General Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[16].

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO)[16].

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C[14].

-

Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals[16].

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

ADME/Toxicity Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity is critical to avoid late-stage failures in drug development[17][18][19]. A battery of in vitro assays is used to predict the in vivo pharmacokinetic and safety profile of a drug candidate.

Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver microsomes or hepatocytes. This provides an early indication of the compound's potential half-life in vivo[20].

-

CYP450 Inhibition: Evaluates the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions[20].

-

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.

-

Permeability (e.g., Caco-2 assay): Predicts the intestinal absorption of orally administered drugs by measuring their transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium[17].

-

Cytotoxicity: Assesses the general toxicity of a compound against various cell lines to identify potential off-target effects.

-

hERG Inhibition: Screens for the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.

Conclusion

The discovery and development of novel protein inhibitors is a multidisciplinary endeavor that integrates principles of biology, chemistry, and pharmacology. A systematic approach, employing a suite of robust in vitro and cell-based assays, is essential for identifying and optimizing potent, selective, and safe drug candidates. The continued advancement of screening technologies, coupled with a deeper understanding of disease-driving signaling pathways, promises to accelerate the development of the next generation of targeted therapies.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Counting & Health Analysis [sigmaaldrich.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 18. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 20. cellgs.com [cellgs.com]

An In-depth Technical Guide to the Structural Biology of Sotorasib, a Novel KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural biology of Sotorasib (AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutant protein. Sotorasib's development marks a significant milestone in targeting KRAS, a protein long considered "undruggable."[1][2] This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction to Sotorasib and KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival.[3][4] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives uncontrolled cell proliferation.[5][6] The specific G12C mutation, where glycine at codon 12 is replaced by cysteine, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[3][7]

Sotorasib is an orally available small molecule that selectively and irreversibly targets the cysteine residue of the KRAS G12C mutant.[3][8] By covalently binding to this mutant-specific residue, Sotorasib locks the KRAS G12C protein in an inactive, GDP-bound state.[2][9] This prevents its interaction with downstream effector proteins, thereby inhibiting oncogenic signaling.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to Sotorasib's interaction with KRAS G12C and its clinical efficacy.

Table 1: Biochemical and Pharmacokinetic Properties of Sotorasib

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 36.0 ± 0.7 µM (Initial non-covalent binding) | [10] |

| IC50 (Nucleotide Exchange) | 8.88 nM | [11][12] |

| Cmax (960 mg dose) | 7.50 µg/mL | [7] |

| Tmax (960 mg dose) | 2.0 hours | [7] |

| Volume of Distribution | 211 L | [7] |

| Plasma Protein Binding | 89% | [7] |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)

| Clinical Endpoint | Value | Reference |

| Objective Response Rate (ORR) | 28.1% - 37.1% | [13][14] |

| Disease Control Rate (DCR) | 80.6% | [13] |

| Median Duration of Response (DoR) | 11.1 months | [13] |

| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months | [14][15] |

| Median Overall Survival (OS) | 12.5 months | [13] |

Mechanism of Action and Signaling Pathway

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[5] Upstream signals, often from receptor tyrosine kinases (RTKs) like EGFR, activate guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, turning KRAS "on".[16][17] Active KRAS then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, to drive cell proliferation and survival.[5][18]

The G12C mutation impairs the ability of KRAS to hydrolyze GTP, trapping it in the active state.[6][7] Sotorasib exploits the unique cysteine residue introduced by this mutation. It binds to a pocket on the KRAS G12C protein, known as the Switch-II pocket, which is accessible only in the inactive GDP-bound state.[2][3] The acrylamide group of Sotorasib then forms an irreversible covalent bond with the thiol group of cysteine-12, locking KRAS G12C in its inactive conformation and blocking downstream signaling.[3][9]

Experimental Protocols

The structural and functional characterization of Sotorasib's interaction with KRAS G12C relies on several key experimental techniques.

This technique is used to determine the high-resolution three-dimensional structure of the Sotorasib-KRAS G12C complex, providing precise details of the covalent bond and other molecular interactions.

Detailed Methodology:

-

Protein Expression and Purification: The human KRAS G12C protein (typically residues 1-169 for better crystallization) is expressed in E. coli. The protein is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

Complex Formation: Purified KRAS G12C is incubated with a molar excess of Sotorasib to ensure complete covalent modification. The complex is then re-purified to remove any unbound inhibitor.

-

Crystallization: The Sotorasib-KRAS G12C complex is concentrated to 20-40 mg/mL.[19] Crystals are grown using vapor diffusion methods (hanging or sitting drop). A typical crystallization condition involves a mother liquor containing 0.1 M MES pH 6.5 and 30% PEG 4000.[20]

-

Data Collection and Structure Determination: Crystals are cryo-protected (e.g., with 20% ethylene glycol) and flash-frozen in liquid nitrogen.[20] X-ray diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement with a known KRAS structure as a model, followed by refinement to yield the final atomic coordinates.[20]

Biochemical assays are crucial for quantifying the inhibitory activity and selectivity of compounds like Sotorasib.

Detailed Methodology (Nucleotide Exchange Assay):

-

Assay Principle: This assay measures the ability of an inhibitor to lock KRAS in the GDP-bound state by preventing its interaction with GEFs, which catalyze the exchange of GDP for GTP.[21]

-

Reagents: Purified KRAS G12C protein, a GEF (e.g., SOS1), and a fluorescently labeled GTP analog (e.g., mant-GTP or a FRET-based system).[11]

-

Procedure:

-

KRAS G12C is pre-incubated with varying concentrations of Sotorasib for a defined period to allow for covalent bond formation.

-

The nucleotide exchange reaction is initiated by adding the GEF and the fluorescent GTP analog.

-

The increase in fluorescence (as the labeled GTP binds to KRAS) is monitored over time using a plate reader.

-

-

Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration. The data are fitted to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce the exchange rate by 50%.[12]

Conclusion

The structural elucidation of the Sotorasib-KRAS G12C complex has been fundamental to understanding its mechanism of action and has paved the way for the development of other targeted KRAS inhibitors. The detailed structural and biochemical data provide a robust framework for ongoing drug discovery efforts aimed at targeting other KRAS mutations and overcoming potential resistance mechanisms. The protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. musechem.com [musechem.com]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]

- 15. cancernetwork.com [cancernetwork.com]

- 16. researchgate.net [researchgate.net]

- 17. KRAS - Wikipedia [en.wikipedia.org]

- 18. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Novel Protein Inhibitor Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with a constant demand for innovative therapeutics that can address unmet medical needs. Small molecule protein inhibitors represent a cornerstone of modern pharmacology, offering the potential for high specificity and oral bioavailability. However, the successful development of these inhibitors hinges on the precise identification and rigorous validation of their molecular targets. This technical guide provides an in-depth exploration of the core principles and cutting-edge methodologies employed in the identification and validation of novel protein targets for inhibitor development.

The Critical Path: An Overview of Target Identification and Validation

The journey from a promising small molecule to a clinically viable drug is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity. A robust process of target identification and validation is therefore paramount to de-risk drug development pipelines and increase the probability of success. Target identification aims to pinpoint the specific biomolecule(s), typically proteins, with which a bioactive compound interacts to elicit a cellular or physiological effect. Following identification, target validation provides the necessary evidence to confirm that modulating the activity of this target with a therapeutic agent will result in the desired clinical outcome.

This guide will navigate through the key stages of this process, from initial discovery to preclinical confirmation, emphasizing a multi-faceted approach that integrates genetic, proteomic, and computational strategies.

Target Identification: Unmasking the Molecular Interactors

A variety of powerful techniques are now available to researchers to identify the specific protein targets of a novel inhibitor. These methods can be broadly categorized into genetic, proteomic, and computational approaches.

Genetic Approaches: Interrogating the Genome for Clues

Genetic methods leverage the power of gene manipulation to infer the target of a compound by observing how alterations in gene expression or function affect cellular sensitivity to the inhibitor.

-

CRISPR-Cas9 Screening: This revolutionary gene-editing technology allows for systematic knockout, activation, or inhibition of every gene in the genome. By treating a library of genetically modified cells with the inhibitor, researchers can identify which genetic perturbations confer resistance or sensitivity. For instance, cells with a knockout of the target protein's gene would be expected to become resistant to the inhibitor.[1]

-

RNA Interference (RNAi) Screening: Similar to CRISPR screens, RNAi screens use short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to temporarily suppress the expression of specific genes.[1][2] This method can effectively mimic the effect of an inhibitor and help to identify genes whose knockdown results in a phenotype similar to that of the drug treatment, or which modulate the drug's activity.[2]

Proteomic Approaches: Directly Fishing for Targets

Proteomic techniques aim to directly identify the protein(s) that physically interact with the small molecule inhibitor. These methods are often based on the principle of affinity capture.

-

Chemical Proteomics: This powerful approach utilizes a modified version of the inhibitor, often tagged with a reactive group or a handle like biotin, to covalently or non-covalently capture its binding partners from a complex biological sample, such as a cell lysate.[3][4][5][6] The captured proteins are then identified using mass spectrometry.[4][5]

-

Affinity Chromatography-Mass Spectrometry (AC-MS): In this classic method, the inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix.[4] A cell lysate is then passed over this matrix, and proteins that bind to the inhibitor are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a quantitative proteomic technique that can be used to differentiate between specific and non-specific protein interactions.[7][8] Cells are cultured in media containing either "light" or "heavy" isotopes of certain amino acids. The lysate from cells treated with the inhibitor can be compared to a control lysate, allowing for the precise quantification of proteins that are specifically enriched by the inhibitor.[8]

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8] By heating cell lysates or intact cells to various temperatures in the presence or absence of the inhibitor and then quantifying the amount of soluble protein, researchers can identify the target as the protein whose thermal stability is significantly increased.[8]

Computational Approaches: In Silico Target Prediction

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective way to generate hypotheses about a compound's potential targets.[9][10]

-

Molecular Docking: This technique uses computer algorithms to predict the preferred binding orientation of a small molecule to a protein target.[9] By docking the inhibitor against a library of protein structures, potential targets can be identified based on the predicted binding affinity.

-

Network Pharmacology: This approach analyzes the complex interplay of proteins within biological networks.[9] By mapping the known interactions of proteins and pathways, network pharmacology can help to identify key "hub" proteins that are likely to be effective drug targets.[9]

-

Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can be used to screen large virtual libraries of compounds to identify those with a similar pharmacophore, which are then considered potential binders to the same target.[11]

Target Validation: From Hypothesis to Confirmed Target

Once a putative target has been identified, a rigorous validation process is essential to confirm its role in the disease pathology and its suitability for therapeutic intervention.[1][12][13][14]

In Vitro Validation

-

Biochemical Assays: Direct measurement of the inhibitor's effect on the purified target protein is a crucial first step. This can include enzyme activity assays, binding assays (e.g., surface plasmon resonance), and structural studies (e.g., X-ray crystallography) to confirm a direct interaction and determine the mechanism of inhibition.

-

Cell-Based Assays: These assays are performed in a more biologically relevant context to assess the inhibitor's effect on cellular processes.[13] This can involve measuring changes in cell proliferation, apoptosis, signaling pathway activation, or gene expression in response to inhibitor treatment.[13] Genetic manipulation techniques like siRNA or CRISPR can be used in these assays to confirm that the observed cellular phenotype is indeed a result of inhibiting the specific target.[1][2]

In Vivo Validation

-

Animal Models: The use of animal models, particularly genetically engineered mouse models that mimic human diseases, is a critical step in target validation.[13][15] These models allow researchers to assess the therapeutic efficacy and potential toxicity of the inhibitor in a whole-organism context.[15] Observing a therapeutic effect upon target inhibition in a relevant disease model provides strong evidence for target validation.[13]

Integrated Strategies for Success

The most robust target identification and validation strategies employ a combination of the methods described above. An integrated approach, where findings from one method are confirmed and complemented by others, significantly increases the confidence in a potential drug target. For example, a target identified through a proteomic screen can be validated using genetic methods in cell-based assays, and the mechanism of action can be further elucidated through structural biology and biochemical assays.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation and communication of research findings.

Quantitative Data Summary

| Method | Key Parameter | Typical Value Range | Example Application |

| Biochemical Assay | IC50 / Ki | nM to µM | Determining inhibitor potency against a purified enzyme |

| Cell-Based Assay | EC50 / GI50 | nM to µM | Measuring the effective concentration for a cellular response |

| CETSA | ΔTm (°C) | 1 - 10 °C | Quantifying target engagement in cells |

| SILAC | Fold Change | > 2-fold | Identifying proteins enriched by an affinity probe |

| Gene Expression | Fold Change | > 2-fold | Measuring changes in target gene mRNA levels |

Signaling Pathway Diagram

Caption: A diagram of the MAPK/ERK signaling cascade, a common target for cancer therapeutics.

Experimental Workflow Diagram

Caption: An overview of the integrated workflow for identifying and validating novel protein targets.

Logical Relationship Diagram

Caption: Logical progression from a target hypothesis to a validated therapeutic target.

Experimental Protocols

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins that bind to a novel inhibitor.

Materials:

-

Inhibitor-coupled resin (e.g., inhibitor covalently linked to NHS-activated Sepharose beads)

-

Cell lysate from a relevant cell line

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or buffer containing a high concentration of free inhibitor)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE materials

-

Mass spectrometer

Methodology:

-

Preparation of Cell Lysate:

-

Culture cells to ~80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Affinity Capture:

-

Equilibrate the inhibitor-coupled resin with lysis buffer.

-

Incubate the cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with control beads (without the inhibitor).

-

-

Washing:

-

Pellet the resin by centrifugation and discard the supernatant.

-

Wash the resin 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the resin using the elution buffer.

-

Neutralize the eluate immediately with the neutralization buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.

-

Excise the protein bands of interest.

-

Perform in-gel digestion with trypsin.

-

Extract the tryptic peptides for mass spectrometry analysis.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Compare the proteins identified from the inhibitor-coupled resin to the control resin to identify specific binders.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor in intact cells.

Materials:

-

Cell culture medium

-

Novel inhibitor

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and antibodies against the putative target and a loading control

Methodology:

-

Cell Treatment:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Treat the cells with the inhibitor at various concentrations or with DMSO as a vehicle control for 1-2 hours.

-

-

Heating Step:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, leaving one sample at room temperature as a control.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Protein Analysis:

-

Collect the supernatant.

-

Quantify the protein concentration in the soluble fraction.

-

Analyze the levels of the putative target protein and a loading control in the soluble fraction by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Protocol: CRISPR-Cas9 Knockout Screen for Target Identification

Objective: To identify genes that, when knocked out, confer resistance to a novel inhibitor.

Materials:

-

Lentiviral-based genome-wide CRISPR knockout library

-

Cas9-expressing cell line

-

Lentivirus packaging plasmids and packaging cell line (e.g., HEK293T)

-

Polybrene or other transduction enhancers

-

Novel inhibitor

-

Puromycin or other selection antibiotic

-

Genomic DNA extraction kit

-

PCR reagents for sgRNA library amplification

-

Next-generation sequencing (NGS) platform

Methodology:

-

Lentivirus Production:

-

Produce the lentiviral CRISPR library by co-transfecting the library plasmids and packaging plasmids into HEK293T cells.

-

Harvest the virus-containing supernatant.

-

-

Cell Transduction:

-

Transduce the Cas9-expressing cells with the CRISPR library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

-

Select the transduced cells with puromycin.

-

-

Inhibitor Treatment:

-

Split the population of transduced cells into two groups: a treatment group and a control (vehicle-treated) group.

-

Treat the cells with the inhibitor at a concentration that results in significant cell death over a period of several population doublings.

-

-

Genomic DNA Extraction and Library Amplification:

-

Harvest the surviving cells from both the treatment and control groups.

-

Extract genomic DNA.

-

Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

-

-

Next-Generation Sequencing and Data Analysis:

-

Sequence the amplified sgRNA libraries using NGS.

-

Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA.

-

Identify sgRNAs that are significantly enriched in the inhibitor-treated population compared to the control population. The genes targeted by these enriched sgRNAs are candidate targets that, when knocked out, confer resistance to the inhibitor.

-

References

- 1. wjbphs.com [wjbphs.com]

- 2. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 3. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 8. Exploring Cutting-Edge Techniques in Protein Target Identification - PharmaFeatures [pharmafeatures.com]

- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Inhibition: A Technical Guide to Zanubrutinib, its Homologous Proteins, and Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of Bruton's tyrosine kinase (BTK) inhibition, with a central focus on the second-generation inhibitor, Zanubrutinib. We delve into its mechanism of action, its interaction with homologous proteins within the Tec family of kinases, and a comparative analysis with its analogs, providing a comprehensive resource for researchers in oncology and immunology.

Introduction to Zanubrutinib and the Tec Family of Kinases

Zanubrutinib is a potent and highly selective, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is fundamental for the proliferation, differentiation, and survival of B-lymphocytes.[3] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[4]

Zanubrutinib belongs to the second generation of BTK inhibitors, designed to offer improved selectivity and a better safety profile compared to the first-in-class inhibitor, ibrutinib.[5] This enhanced selectivity minimizes off-target effects by reducing the inhibition of other kinases.[6]

BTK is a member of the Tec family of non-receptor tyrosine kinases, the second largest family of such kinases in humans. This family also includes TEC, ITK, BMX, and TXK (also known as RLK).[7] These homologous proteins share structural similarities, particularly in their kinase domains, but exhibit distinct expression patterns and biological functions, primarily within hematopoietic cells.[7] Understanding the selectivity of BTK inhibitors across the Tec family is critical for predicting their efficacy and potential side effects.

Mechanism of Action

Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[4] This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade initiated by B-cell receptor activation.[4] The inhibition of BTK leads to decreased B-cell proliferation and survival, ultimately impeding the growth of malignant B-cells.[1]

B-Cell Receptor (BCR) Signaling Pathway and Zanubrutinib's Point of Inhibition.

Homologous Proteins and Analog Selectivity

The clinical efficacy and safety of BTK inhibitors are intrinsically linked to their selectivity profile against BTK and its homologous Tec family kinases. Off-target inhibition of other kinases, such as EGFR and other Tec family members, by first-generation inhibitors has been associated with adverse effects.[6] Zanubrutinib and another second-generation inhibitor, acalabrutinib, were developed to have a more selective kinase inhibition profile.[8]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Zanubrutinib and its key analogs, Ibrutinib and Acalabrutinib, against BTK and other Tec family kinases. Lower IC50 values indicate greater potency.

| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |

| BTK | <1 | 0.5[9] | 5.1[10] |

| TEC | 2.1 | 78[7] | <100[11] |

| ITK | 6.8 | 10.7 | >1000 |

| BMX | <1 | 1.8 | <100[11] |

| TXK | 15.1 | 2.3 | >1000 |

Note: IC50 values are compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.

Experimental Protocols

BTK Kinase Assay (In Vitro)

A common method to determine the in vitro potency of BTK inhibitors is a kinase assay that measures the phosphorylation of a substrate by the BTK enzyme. A widely used format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Principle of ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[12]

-

Dilute recombinant human BTK enzyme in the reaction buffer to the desired concentration.

-

Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

-

Prepare a solution of ATP at a concentration close to its Km for BTK.

-

Serially dilute the test inhibitor (e.g., Zanubrutinib) in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO).[12]

-

Add 2 µL of the diluted BTK enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the reaction for a specific duration (e.g., 30-60 minutes) at 30°C.

-

-

Signal Detection (ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Workflow for an in vitro BTK Kinase Assay (ADP-Glo™).

Clinical Data and Therapeutic Implications

Clinical trials have demonstrated the efficacy and safety of Zanubrutinib in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).[2][13][14]

A key phase 3 clinical trial, the ASPEN study, directly compared Zanubrutinib with Ibrutinib in patients with WM.[14] While not statistically significant for the primary endpoint, a higher rate of complete response or very good partial response was observed with Zanubrutinib.[14] Notably, the incidence and severity of several adverse events, including atrial fibrillation, were lower with Zanubrutinib.[14]

The following table summarizes key efficacy data from a pivotal clinical trial.

| Indication | Trial | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) |

| Mantle Cell Lymphoma (Relapsed/Refractory) | Phase 2 (NCT03206970) | Zanubrutinib | 83.7% | 77.9% |

| Waldenström Macroglobulinemia | ASPEN (Phase 3) | Zanubrutinib | 77% | 28% (CR+VGPR) |

| Waldenström Macroglobulinemia | ASPEN (Phase 3) | Ibrutinib | 78% | 19% (CR+VGPR) |

VGPR: Very Good Partial Response

The improved selectivity of Zanubrutinib translates to a more favorable safety profile, potentially leading to better treatment adherence and outcomes for patients. The ongoing investigation of Zanubrutinib in various clinical settings continues to elucidate its full therapeutic potential.

Conclusion

Zanubrutinib represents a significant advancement in the targeted therapy of B-cell malignancies. Its high selectivity for BTK and consequently favorable safety profile compared to first-generation inhibitors underscore the importance of rational drug design in oncology. This technical guide provides a foundational understanding of Zanubrutinib, its homologous proteins, and its analogs, offering valuable insights for researchers and clinicians working to advance cancer treatment. The detailed experimental protocols and pathway diagrams serve as practical resources for further investigation and drug development efforts in this critical area of medicine.

References

- 1. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]

- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 5. clausiuspress.com [clausiuspress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An indirect comparison of acalabrutinib with and without obinutuzumab vs zanubrutinib in treatment-naive CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.de [promega.de]

- 13. ashpublications.org [ashpublications.org]

- 14. ashpublications.org [ashpublications.org]

Technical Guide: In Vitro Characterization of a Novel Protein Kinase Inhibitor

This guide provides a comprehensive overview of the core in vitro assays and methodologies required to characterize a novel protein kinase inhibitor. The workflow progresses from initial biochemical potency determination to detailed biophysical interaction analysis and finally to target engagement and pathway modulation in a cellular context.

Biochemical Assays: Potency and Selectivity

Biochemical assays are fundamental for determining an inhibitor's potency against its target enzyme and its selectivity against other related enzymes.[1] These assays are typically performed in purified, cell-free systems.[2]

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3] It is a primary measure of a compound's functional strength.[3]

Data Presentation: IC50 of Inhibitor-X Against a Kinase Panel

| Kinase Target | IC50 (nM) |

| Target Kinase A (Primary) | 15 |

| Off-Target Kinase B | 250 |

| Off-Target Kinase C | 1,200 |

| Off-Target Kinase D | >10,000 |

Table 1: Representative IC50 data for a novel inhibitor ("Inhibitor-X") against its primary target and a panel of related kinases to assess selectivity.

This protocol outlines a common method for determining the IC50 of an inhibitor against a protein kinase.

-

Reagent Preparation :

-

Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

-

Dilute the target kinase and a biotinylated substrate peptide to desired concentrations in Kinase Buffer.

-

Prepare a serial dilution of the inhibitor (e.g., 11-point, 1:3 dilution series starting at 100 µM) in DMSO, followed by a final dilution in Kinase Buffer.[4]

-

Prepare an ATP solution in Kinase Buffer at a concentration equal to the Michaelis-Menten constant (Km) for the specific kinase.

-

Prepare a Detection Mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) in Detection Buffer.

-

-

Assay Procedure :

-

Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

-

Add 4 µL of the kinase/substrate mixture to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the Detection Mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis :

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Biophysical Assays: Binding Affinity and Thermodynamics

Biophysical assays directly measure the physical interaction between the inhibitor and the target protein, providing critical information on binding affinity, kinetics, and thermodynamics.[] These methods are essential for confirming direct target engagement and understanding the mechanism of action.[6]

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time.[7] It determines the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding.[8] It directly quantifies the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka = 1/KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10]

Data Presentation: Biophysical Parameters for Inhibitor-X

| Method | Parameter | Value |

| SPR | KD (nM) | 25 |

| ka (1/Ms) | 1.2 x 10^5 | |

| kd (1/s) | 3.0 x 10^-3 | |

| ITC | KD (nM) | 30 |

| n (Stoichiometry) | 1.05 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -1.9 |

Table 2: Summary of binding kinetics and thermodynamic parameters for the interaction of Inhibitor-X with its target kinase.

-

Chip Preparation :

-

Select a sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

-

Immobilize the target kinase onto the surface via amine coupling to achieve a target response level (e.g., 8000-10000 Response Units, RU).[11][12]

-

Deactivate any remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without the protein.

-

-

Binding Analysis :

-

Prepare a serial dilution of the inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Inject the inhibitor solutions over the reference and protein-coated flow cells at a constant flow rate (e.g., 30 µL/min).[7] Injections typically consist of an association phase followed by a dissociation phase where only running buffer flows over the chip.[7]

-

Perform a regeneration step between inhibitor injections if necessary (e.g., a short pulse of low pH buffer) to remove all bound compound.

-

-

Data Analysis :

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and calculate KD.

-

Cell-Based Assays: Target Engagement and Pathway Analysis

Cell-based assays are crucial for confirming that the inhibitor can enter cells, bind to its intended target, and exert a functional effect on the relevant signaling pathway.[13]

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in a cellular environment.[14] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[15]

Data Presentation: CETSA for Inhibitor-X

| Treatment | Apparent Melting Temp (Tm) | ΔTm (°C) |

| Vehicle (DMSO) | 48.5 °C | - |

| Inhibitor-X (10 µM) | 54.2 °C | +5.7 |

Table 3: CETSA results showing the thermal stabilization of Target Kinase A upon binding of Inhibitor-X in intact cells.

-

Cell Treatment :

-

Culture cells to ~80% confluency.

-

Treat cells with the inhibitor at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[16]

-

-

Heat Challenge :

-

Lysis and Protein Quantification :

-

Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.[14]

-

Transfer the supernatant to a new tube.

-

-

Analysis :

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or another specific protein detection method.[18]

-

Plot the percentage of soluble protein against temperature and fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm).

-

The difference in Tm between inhibitor-treated and vehicle-treated samples (ΔTm) indicates target stabilization.[15]

-

Western blotting is a standard technique to assess how the inhibitor affects downstream signaling from the target protein.[19] This confirms the inhibitor's mechanism of action in a physiological context.[20]

Data Presentation: Western Blot Quantification

| Treatment | p-Substrate / Total Substrate Ratio |

| Vehicle (DMSO) | 1.00 |

| Inhibitor-X (100 nM) | 0.45 |

| Inhibitor-X (500 nM) | 0.12 |

Table 4: Densitometric analysis from a Western blot showing that Inhibitor-X reduces the phosphorylation of a known downstream substrate of Target Kinase A in a dose-dependent manner.

Visualizations

References

- 1. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 10. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

In-Depth Technical Guide to Novel Protein Inhibitor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of several novel protein inhibitors currently at the forefront of targeted therapy. The document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Concepts in Protein-Inhibitor Interactions

Understanding the binding affinity and kinetics of a drug candidate is paramount in drug discovery and development. These parameters provide critical insights into the potency, selectivity, and duration of action of a therapeutic agent.

-

Binding Affinity (Kd, Ki, IC50): This metric quantifies the strength of the interaction between an inhibitor and its target protein. A lower value indicates a stronger binding interaction.

-

Kd (Dissociation Constant): Represents the concentration of inhibitor at which half of the protein binding sites are occupied at equilibrium.

-

Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex, reflecting the inhibitor's binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process by 50%. It is dependent on experimental conditions.

-

-

Binding Kinetics (kon, koff): These parameters describe the rates of the association and dissociation of an inhibitor to and from its target protein.

-

kon (Association Rate Constant): The rate at which the inhibitor binds to the protein.

-

koff (Dissociation Rate Constant): The rate at which the inhibitor unbinds from the protein. The reciprocal of koff (1/koff) is the residence time of the inhibitor on its target.

-

Featured Novel Protein Inhibitors

This guide focuses on a selection of novel protein inhibitors that have shown significant promise in clinical applications.

KRAS G12C Inhibitors: Sotorasib and Adagrasib

Mutations in the KRAS proto-oncogene are among the most common drivers of cancer. The development of inhibitors targeting the specific KRAS G12C mutation has been a major breakthrough. Sotorasib and adagrasib are covalent inhibitors that irreversibly bind to the cysteine residue of the G12C mutant, locking the protein in an inactive state.[1][2][3]

Signaling Pathway:

The KRAS protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutant KRAS is constitutively active, leading to uncontrolled cell growth. Sotorasib and adagrasib block this aberrant signaling.[1][2]

KRAS Signaling Pathway and Inhibition

Binding Affinity and Kinetics Data:

| Inhibitor | Target | Ki | IC50 (Cellular) | kinact/KI (M-1s-1) | Method | Reference |

| Sotorasib | KRAS G12C | - | ~6-9 nM | - | Cellular Assays | [4] |

| Adagrasib | KRAS G12C | - | 5 nM | - | Cellular Assays | [5] |

EGFR T790M Inhibitor: Osimertinib

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. The T790M mutation in EGFR confers resistance to first and second-generation EGFR inhibitors. Osimertinib is a third-generation, irreversible EGFR inhibitor that potently targets both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][6][7]

Signaling Pathway:

EGFR activation triggers multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival. Osimertinib blocks these pathways by inhibiting EGFR phosphorylation.

EGFR Signaling Pathway and Inhibition

Binding Affinity and Kinetics Data:

| Inhibitor | Target | Ki (nM) | kinact (s-1) | kinact/KI (M-1s-1) | Method | Reference |

| Osimertinib | EGFR L858R | 2.5 | 0.018 | 7.2 x 106 | Enzyme Kinetics | [6] |

| Osimertinib | EGFR L858R/T790M | 0.4 | 0.018 | 4.5 x 107 | Enzyme Kinetics | [6] |

| Osimertinib | EGFR WT | 7.2 | 0.006 | 8.3 x 105 | Enzyme Kinetics | [6] |

BCL-2 Inhibitor: Venetoclax

B-cell lymphoma 2 (BCL-2) is an anti-apoptotic protein that is overexpressed in many hematologic malignancies. Venetoclax is a potent and selective small-molecule inhibitor of BCL-2 that restores the normal process of apoptosis.[8][9]

Signaling Pathway:

BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating the executioner proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization and subsequent cell death. Venetoclax binds to the BH3-binding groove of BCL-2, displacing BIM and allowing apoptosis to proceed.[8]

BCL-2 Signaling Pathway and Inhibition

Binding Affinity and Kinetics Data:

| Inhibitor | Target | KI (nM) | Method | Reference |

| Venetoclax | BCL-2 WT | 0.018 | SPR Competition Assay | [6] |

| Venetoclax | BCL-2 G101V | 3.2 | SPR Competition Assay | [6] |

| Venetoclax | BCL-2 F104L | 0.46 | SPR Competition Assay | [6] |

CDK4/6 Inhibitor: Palbociclib

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Palbociclib is a selective, reversible inhibitor of CDK4/6 that blocks the progression of the cell cycle from the G1 to the S phase.[10][11]

Signaling Pathway:

CDK4/6, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for DNA synthesis and cell cycle progression. Palbociclib prevents the phosphorylation of Rb, thereby arresting the cell cycle.[11][12]

CDK4/6 Signaling Pathway and Inhibition

Binding Affinity and Kinetics Data:

| Inhibitor | Target | IC50 (Enzymatic) | Method | Reference |

| Palbociclib | CDK4/Cyclin D1 | 11 nM | Enzyme Assay | [13] |

| Palbociclib | CDK6/Cyclin D3 | 16 nM | Enzyme Assay | [13] |

| Palbociclib Analog (A4) | CDK4 | 18 nM | Enzyme Assay | [14] |

| Palbociclib Analog (A4) | CDK6 | 13 nM | Enzyme Assay | [14] |

Note: Detailed kinetic data (Kd, kon, koff) for palbociclib is not consistently reported in the public literature. The provided IC50 values are from enzymatic assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding affinity and kinetics data. Below are generalized protocols for three common techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Experimental Workflow:

General SPR Experimental Workflow

Detailed Protocol (General):

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer (e.g., HBS-EP+).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the ligand (protein) at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Interaction:

-

Prepare a series of analyte (inhibitor) dilutions in running buffer.

-

Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.

-

Switch to running buffer flow to monitor the dissociation phase.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH glycine or high salt solution) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

Experimental Workflow:

General ITC Experimental Workflow

Detailed Protocol (General):

-

Sample Preparation:

-

Dialyze both the protein and inhibitor into the same buffer to minimize heats of dilution.

-

Degas the samples to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of the protein and inhibitor.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with buffer.

-

Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

-

Equilibrate the system to the desired experimental temperature.

-

-

Titration:

-

Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

-

A control titration of the inhibitor into buffer should also be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to determine the heat change.

-

Subtract the heat of dilution from the heat of binding.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from the surface of a biosensor tip to monitor biomolecular interactions.

Experimental Workflow:

General BLI Experimental Workflow

Detailed Protocol (General):

-

Biosensor and Sample Preparation:

-

Hydrate the biosensors in the appropriate buffer for at least 10 minutes.

-

Prepare the ligand (protein) and analyte (inhibitor) in the desired assay buffer.

-

-

Experiment Setup:

-

Load the biosensors onto the instrument.

-

Pipette the samples (buffer, ligand, and analyte dilutions) into a 96-well or 384-well plate.

-

-

Assay Steps:

-

Baseline: Equilibrate the biosensors in buffer to establish a stable baseline.

-

Loading: Immerse the biosensors in the ligand solution to immobilize the protein onto the sensor surface.

-

Baseline 2: Transfer the biosensors back to buffer to establish a new baseline after ligand immobilization.

-

Association: Move the biosensors into the wells containing the different analyte concentrations to monitor the binding phase.

-

Dissociation: Transfer the biosensors back to buffer to monitor the unbinding of the analyte.

-

-

Data Analysis:

-

Reference subtract the data using a sensor exposed only to buffer.

-

Align the curves to the baseline and dissociation steps.

-

Fit the processed data to a suitable binding model (e.g., 1:1) to determine kon, koff, and Kd.

-

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forms and Documents | VENCLEXTA (venetoclax tablets) [venclextahcp.com]

- 13. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing a Novel Protein Inhibitor in Cell-Based Assays

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to effectively use a novel protein inhibitor in cell-based assays. For the purpose of this document, we will focus on Sotorasib (AMG 510) , a potent and selective inhibitor of the KRAS G12C mutant protein, as a representative novel protein inhibitor.

Sotorasib is an FDA-approved targeted therapy for non-small cell lung cancer (NSCLC) with the specific KRAS G12C mutation. It works by covalently binding to the cysteine residue of the mutated KRAS protein, locking it in an inactive GDP-bound state. This action inhibits downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell growth and survival.

Data Presentation

The efficacy of Sotorasib can be quantified through various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric to determine the potency of the inhibitor. Below is a summary of Sotorasib's activity in different KRAS G12C mutant cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability (CellTiter-Glo) | 6 | |

| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (CellTiter-Glo) | 8 | |

| SW1573 | Lung Squamous Cell Carcinoma | Proliferation | 9 | |

| NCI-H2122 | Lung Adenocarcinoma | Proliferation | 10 | |

| ASPC-1 | Pancreatic Cancer | Proliferation | 12 |

Experimental Protocols

A fundamental experiment to assess the effect of a novel protein inhibitor is a cell viability assay. This protocol details the steps to determine the IC50 of Sotorasib in a KRAS G12C mutant cancer cell line.

Protocol: Cell Viability Assay Using CellTiter-Glo®

Objective: To measure the dose-dependent effect of Sotorasib on the viability of a KRAS G12C mutant cancer cell line and determine its IC50 value.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Sotorasib (AMG 510)

-

DMSO (vehicle control)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture NCI-H358 cells in complete growth medium at 37°C and 5% CO2.

-

Harvest cells using trypsin and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Sotorasib in DMSO.

-

Perform a serial dilution of the Sotorasib stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Also, prepare a vehicle control with the same final concentration of DMSO as the highest Sotorasib concentration.

-

Remove the medium from the wells and add 100 µL of the prepared Sotorasib dilutions or vehicle control to the respective wells. Include a "no-cell" control with medium only for background measurement.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the normalized viability against the logarithm of the Sotorasib concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Mandatory Visualization

Diagrams are provided below to visualize the signaling pathway affected by Sotorasib and the experimental workflow.

Caption: Sotorasib inhibits the KRAS G12C signaling pathway.

Caption: Workflow for a cell viability assay with Sotorasib.

Application Notes and Protocols for Western Blot Analysis of a Novel Protein Inhibitor